Carvone oxide

Catalog No.
S1559629
CAS No.
18383-49-8
M.F
C43H74O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carvone oxide

CAS Number

18383-49-8

Product Name

Carvone oxide

IUPAC Name

(1S,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

Molecular Formula

C43H74O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1

InChI Key

YGMNGQDLUQECTO-UJNFCWOMSA-N

SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C

Solubility

Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C

Isomeric SMILES

CC(=C)[C@@H]1C[C@H]2[C@](O2)(C(=O)C1)C

Pollination and Plant-Insect Interactions

  • Floral Attractant: One key area of research focuses on the role of carvone oxide in plant-insect interactions, particularly pollination. Studies have shown that carvone oxide is a significant fragrance component in the flowers of several orchid and Euphorbiaceae species [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Carvone oxide. ]. This fragrance attracts orchid bees (Euglossine bees) which play a crucial role in pollinating these plants [Whitten, W. Mark, et al. "Carvone Oxide: An Example of Convergent Evolution in Euglossine Pollinated Plants." Systematic Botany, vol. 11, no. 1, 1986, pp. 222–228, ].

Researchers believe carvone oxide's role as an attractant may be a result of convergent evolution, where unrelated plants develop similar traits due to ecological pressures [Whitten, W. Mark, et al. "Carvone Oxide: An Example of Convergent Evolution in Euglossine Pollinated Plants." Systematic Botany, vol. 11, no. 1, 1986, pp. 222–228, ]. Understanding these interactions can provide insights into plant-pollinator relationships and potentially aid in conservation efforts.

Carvone oxide is a chemical compound with the molecular formula C₁₀H₁₄O₂. It is an oxidation product of carvone, a well-known monoterpenoid that is widely recognized for its distinct minty aroma. Carvone oxide is characterized by its unique structure, which includes an epoxide functional group, making it an important intermediate in organic synthesis. The compound is notable for its potential applications in the fragrance industry and its role in biological systems.

Due to the presence of its epoxide group and double bonds. Some significant reactions include:

  • Epoxidation: Carvone can be converted into carvone oxide through epoxidation using peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) as oxidizing agents. This reaction typically yields high purity and good yields of the epoxide .
  • Nucleophilic Ring Opening: The strained epoxide ring can be opened by nucleophiles, leading to the formation of various alcohols and diols, which can further participate in reactions to form esters or ethers .
  • Reduction Reactions: Carvone oxide can be reduced to form other derivatives, such as alcohols, using reducing agents like sodium borohydride or lithium aluminum hydride .

Carvone oxide exhibits several biological activities that make it of interest in pharmacology and ecology. It has been shown to possess antimicrobial properties, which may contribute to its effectiveness as a natural preservative in food products. Additionally, studies indicate that carvone oxide can attract certain pollinators, such as euglossine bees, due to its fragrance profile . Moreover, it has been reported to have anti-inflammatory effects and may influence metabolic pathways in various organisms .

The synthesis of carvone oxide can be achieved through several methods:

  • Epoxidation of Carvone: This is the most common method, where carvone is treated with peracetic acid or m-CPBA under controlled conditions to yield carvone oxide .
  • Oxidation of Limonene: As carvone can be derived from limonene, an alternative synthesis route involves the oxidation of limonene to form limonene monoxide, which can then be converted into carvone oxide .
  • Convergent Synthesis: This approach utilizes multiple synthetic pathways converging on a common intermediate, allowing for the efficient production of carvone oxide from various starting materials .

Carvone oxide has several applications across different fields:

  • Fragrance Industry: It is used as a flavoring agent and fragrance component in perfumes and cosmetics due to its pleasant aroma.
  • Agriculture: The compound's insect-repelling properties make it a candidate for use in natural pesticides and repellents.
  • Pharmaceuticals: Its biological activity suggests potential applications in drug development, particularly in antimicrobial and anti-inflammatory formulations.

Research on carvone oxide interactions has highlighted its role in ecological systems, particularly regarding pollinator attraction. Studies indicate that euglossine bees are attracted to carvone oxide during their foraging activities, suggesting a co-evolutionary relationship between this compound and certain plant species . Additionally, interaction studies involving microbial organisms have shown that carvone oxide can inhibit the growth of specific bacteria and fungi, indicating its potential as a natural preservative .

Carvone oxide shares structural similarities with several other compounds derived from terpenes. Here are some comparable compounds:

CompoundStructure TypeUnique Features
CarvoneMonoterpenoidDistinct minty aroma; used extensively in flavoring
LimoneneMonoterpenoidCitrus scent; used in cleaning products
CamphorMonoterpenoidStrong odor; used in medicinal and aromatic products
MentholMonoterpenoidCooling sensation; widely used in medicinal products
TerpineolMonoterpenoidFloral scent; used in perfumes and cosmetics

Carvone oxide's uniqueness lies in its epoxide structure, which imparts specific reactivity not found in these similar compounds. This reactivity enables diverse synthetic applications and biological interactions that set it apart from other monoterpenoids.

Carvone oxide was first isolated in 2005 from the floral fragrance of Catasetum maculatum, an orchid species native to Central and South America. Initial characterization revealed its role as a major volatile component, contributing to the plant's pollination strategy. The compound's stereoisomeric forms—cis-(−)-carvone oxide (CAS: 18383-49-8) and trans-carvone oxide (CAS: 33204-74-9)—were later synthesized through epoxidation of carvone, a naturally occurring monoterpene ketone found in spearmint and caraway. Early synthetic routes involved alkaline hydrogen peroxide oxidation, yielding a 6:94 ratio of trans:cis isomers, which spurred interest in regioselective methods.

Significance in Organic Chemistry

Carvone oxide serves as a model compound for studying epoxidation mechanisms and stereochemical outcomes. Its α,β-unsaturated ketone moiety allows conjugate additions, while the epoxide group participates in nucleophilic ring-opening reactions. Notably, the chemo- and stereoselectivity of its synthesis has been explored using density functional theory (DFT), revealing preferential epoxidation at the isopropenyl double bond over the cyclohexenone system. These studies underscore its utility in asymmetric synthesis and catalysis.

Position Within Terpene Chemistry

As a monoterpene epoxide, carvone oxide belongs to the broader class of terpenoids, which are renowned for their ecological roles and pharmacological properties. It shares biosynthetic pathways with limonene and carvone, involving cytochrome P450-mediated oxidation. Its rigid bicyclic framework (7-oxabicyclo[4.1.0]heptan-2-one) enhances bioactivity compared to its precursor, carvone, particularly in cytotoxic applications.

Molecular Composition and Properties

Molecular Formula and Weight

Carvone oxide possesses the molecular formula C₁₀H₁₄O₂, representing a bicyclic monoterpene epoxide derived from the natural monoterpene ketone carvone [1] [2]. The compound exhibits a molecular weight of 166.22 grams per mole, with an exact mass calculated as 166.099379685 daltons [1] [3]. This molecular composition indicates the presence of ten carbon atoms, fourteen hydrogen atoms, and two oxygen atoms, which distinguishes it from its precursor carvone by the addition of one oxygen atom through epoxidation [2] [5].

The compound exists as multiple stereoisomeric forms, with the most commonly studied variants being the cis and trans configurations of carvone-5,6-oxide [1] [6]. The molecular formula remains consistent across all stereoisomeric forms, reflecting the identical atomic composition while differing in spatial arrangement [2].

Chemical Structure and Functional Groups

Carvone oxide features a complex bicyclic structure characterized by a 7-oxabicyclo[4.1.0]heptan-2-one core framework [1] [3]. The molecule contains two primary functional groups: a ketone carbonyl group (C=O) and an epoxide functional group, which is a three-membered cyclic ether containing one oxygen atom bridging two carbon atoms [3] [9].

The structural framework incorporates an isopropenyl substituent (prop-1-en-2-yl group) and a methyl group attached to the bicyclic system [1] [31]. The epoxide ring forms between carbons 5 and 6 of the original carvone structure, creating the characteristic strained three-membered ring that contributes significantly to the compound's reactivity [9] [12].

The bicyclic nature of carvone oxide results from the cyclization during epoxidation, where the oxygen atom forms bridges between adjacent carbon atoms, creating the oxabicyclo framework [7] [31]. This structural arrangement places the epoxide functionality in close proximity to the ketone group, influencing both the chemical reactivity and physical properties of the molecule [12].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for carvone oxide varies depending on the specific stereoisomeric form. The cis-(-)-isomer is designated as (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one [1] [3], while the trans-(+)-isomer bears the configuration (1R,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one [6] [28].

The compound is known by numerous synonyms in chemical literature, including carvone-5,6-oxide, carvone epoxide, carvone-1,2-epoxide, and trans-carvone epoxide [2] [4] [13]. Additional systematic names include 7-oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)- and 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one [3] [4].

Chemical databases recognize carvone oxide under various registry numbers, with the Chemical Abstracts Service (CAS) numbers being 18383-49-8 for the cis-isomer and 33204-74-9 for the trans-isomer [2] [5] [30]. The compound is also catalogued in PubChem under CID 11030188 for the cis-(-)-form and CID 442462 for the trans-(+)-form [1] [6].

Stereochemistry and Isomerism

Enantiomeric Forms

Carvone oxide exhibits complex stereochemistry arising from multiple chiral centers within its bicyclic framework [1] [6]. The compound exists as two primary enantiomeric forms: the cis-(-)-carvone oxide and the trans-(+)-carvone oxide, each representing distinct spatial arrangements of atoms around the chiral centers [2] [12].

The cis-(-)-carvone oxide, with the absolute configuration (1S,4R,6S), demonstrates levorotatory optical activity, rotating plane-polarized light in a counterclockwise direction [1] [3]. Conversely, the trans-(+)-carvone oxide, bearing the (1R,4R,6R) configuration, exhibits dextrorotatory optical activity [6] [28].

These enantiomeric forms arise from the stereoselective epoxidation of the corresponding carvone enantiomers [10] [11]. The stereochemical outcome of epoxidation reactions depends on the approach of the epoxidizing agent to the carbon-carbon double bond, with the existing chiral centers in carvone influencing the preferred facial selectivity [10] [12].

The enantiomeric relationship between these forms results in identical physical properties such as melting point, boiling point, and spectroscopic characteristics when measured in achiral environments [1] [6]. However, they exhibit different biological activities and interactions with chiral receptors, particularly in olfactory perception [11] [14].

Configurational Analysis

The configurational analysis of carvone oxide centers on the stereochemical arrangement at three key positions within the bicyclic framework [1] [6]. The absolute configuration is determined using the Cahn-Ingold-Prelog priority rules, which assign R or S designations based on the priority of substituents around each chiral center [3] [28].

For cis-(-)-carvone oxide, the configuration (1S,4R,6S) indicates that carbon-1 has S configuration, carbon-4 has R configuration, and carbon-6 has S configuration [1] [31]. The trans-(+)-isomer displays the opposite configuration at positions 1 and 6, resulting in (1R,4R,6R) absolute stereochemistry [6] [28].

The epoxide formation creates additional stereochemical complexity, as the three-membered ring can adopt either a cis or trans relationship relative to other substituents on the bicyclic framework [12] [30]. This spatial arrangement significantly influences the molecule's reactivity patterns and conformational preferences [9] [10].

Conformational analysis reveals that the bicyclic structure constrains the molecule into relatively rigid geometries, with limited rotational freedom around most bonds [12] [31]. The epoxide ring contributes additional strain to the system, affecting both thermodynamic stability and kinetic reactivity [9].

Stereochemical Relationships to Carvone

Carvone oxide maintains a direct stereochemical relationship to its precursor carvone, with the epoxidation occurring across the 5,6-double bond of the isopropenyl group [10] [12]. The stereochemical outcome of this transformation depends on the absolute configuration of the starting carvone enantiomer [11].

R-(-)-carvone, the naturally occurring form found in spearmint, undergoes epoxidation to yield primarily the cis-(-)-carvone oxide through syn-facial addition of the epoxidizing agent [10] [11]. The stereochemical preference arises from steric interactions between the epoxidizing reagent and existing substituents on the cyclohexene ring [12].

S-(+)-carvone, predominantly found in caraway seeds, produces the corresponding trans-(+)-carvone oxide under similar epoxidation conditions [11] [14]. The diastereoselectivity of these transformations reflects the influence of the existing chiral centers on the approach trajectory of the epoxidizing species [10].

The relationship between carvone and carvone oxide stereoisomers demonstrates the principle of stereospecific synthesis, where the absolute configuration of the starting material directly determines the stereochemical outcome of the product [11] [12]. This relationship has been extensively studied using both experimental methods and computational modeling to understand the mechanistic pathways involved in the epoxidation process [10].

Physical Properties

Organoleptic Properties

Carvone oxide exhibits distinctive organoleptic characteristics that distinguish it from its parent compound carvone [3] . The compound presents as a colorless liquid with a sweet, spicy aroma that contains notes reminiscent of mint and caraway [3] . The odor profile combines elements of spearmint and peppermint character, reflecting its structural relationship to carvone .

The olfactory properties of carvone oxide demonstrate stereochemical dependence, with different enantiomeric forms potentially exhibiting distinct odor characteristics [14] . The trans-carvone oxide has been specifically characterized as possessing a sweet caraway mint spearmint spicy odor with minty undertones [3] .

Physical appearance studies indicate that carvone oxide maintains liquid state under standard temperature and pressure conditions, appearing as a clear, colorless substance [3] . The compound demonstrates stability under normal storage conditions while retaining its characteristic aromatic properties [12] .

Sensory evaluation reveals that the epoxide functional group modifies the original carvone odor profile, introducing additional complexity to the aromatic character . This modification results from the altered electronic environment created by the epoxide ring system and its influence on the molecular conformation [9].

Solubility Parameters

Carvone oxide demonstrates limited solubility in water due to its predominantly hydrophobic character, with enhanced solubility observed in organic solvents [3] . The compound shows complete miscibility with ethanol and other polar organic solvents . The calculated logarithm of the partition coefficient (LogP) between octanol and water equals 1.69910, indicating moderate lipophilicity [4] [31].

The polar surface area of carvone oxide measures 29.60 square angstroms, reflecting the contribution of the two oxygen atoms to the molecule's polarity [4] [31]. This relatively small polar surface area supports the compound's preference for organic phase environments over aqueous systems [3].

Hydrogen bonding analysis reveals that carvone oxide contains zero hydrogen bond donor sites and two hydrogen bond acceptor sites, corresponding to the oxygen atoms in the ketone and epoxide functional groups [1] [31]. This hydrogen bonding profile influences both solubility behavior and intermolecular interactions in various solvent systems [3].

The molecule's rotatable bond count of one indicates significant conformational rigidity due to the bicyclic framework, which affects its solubility patterns and molecular interactions [1] [31]. This structural constraint influences the compound's ability to adapt its conformation for optimal solvation in different media [7].

Thermodynamic Properties

Carvone oxide exhibits characteristic thermodynamic properties that reflect its bicyclic epoxide structure [17] [30]. The predicted boiling point ranges from 255.6°C at 760 millimeters of mercury atmospheric pressure [30] [31], indicating significant thermal stability despite the presence of the strained epoxide ring [17].

Density measurements for carvone oxide indicate a value of 1.086 ± 0.06 grams per cubic centimeter [3] [31], which is higher than many comparable monoterpenes due to the presence of the additional oxygen atom and the compact bicyclic structure [17]. The index of refraction measures 1.505 ± 0.02 [31], providing a characteristic optical property for compound identification [17].

Vapor pressure data indicates extremely low volatility, with measurements of 0.00545 millimeters of mercury at 25°C [30]. This low vapor pressure reflects strong intermolecular forces and the compound's preference for the liquid phase under ambient conditions [17] [31].

Surface tension calculations yield a value of 35.9 ± 3.0 dynes per centimeter [31], indicating moderate surface activity. The flash point occurs at 107.6°C [30], establishing important thermal safety parameters for handling and storage [17].

Additional thermodynamic parameters include a molar refractivity of 45.44 ± 0.3 cubic centimeters and a polarizability of 18.01 ± 0.5 × 10⁻²⁴ cubic centimeters [31]. These values reflect the electronic properties and molecular volume characteristics of the carvone oxide structure [17].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for carvone oxide stereoisomers [12] [19]. Carbon-13 nuclear magnetic resonance analysis of trans-carvone oxide in deuterated chloroform reveals characteristic chemical shifts that distinguish it from the cis-isomer [12] [21].

Carbon Positiontrans-Carvone Oxide δ (ppm)cis-Carvone Oxide δ (ppm)Assignment
1208.2204.9Ketone carbonyl
259.358.4Epoxide carbon
364.861.0Epoxide carbon
428.928.4Methylene
544.934.7Methylene
640.541.5Methine
714.815.0Methyl
8146.0146.0Alkene carbon
9110.7110.2Terminal alkene
1019.620.3Methyl

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns that confirm the epoxide structure and stereochemical assignments [19] [21]. The epoxide protons appear as distinctive multiplets in the 3.0-4.0 parts per million region, while the isopropenyl group shows characteristic vinyl proton signals [25] [29].

Mass spectrometry analysis demonstrates fragmentation patterns typical of monoterpene epoxides [23] [26]. The molecular ion peak appears at mass-to-charge ratio 166, with characteristic fragment ions resulting from loss of the epoxide oxygen and cleavage of the bicyclic framework [5] [23].

Physical Description

Colourless liquid; Sweet spicy aroma

XLogP3

1.6

Density

1.027-1.033

UNII

TV5341W478

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 3 notifications to the ECHA C&L Inventory.;
H317 (99.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18383-49-8

Wikipedia

Cis-(-)-carvone-5,6-oxide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2024-04-14

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